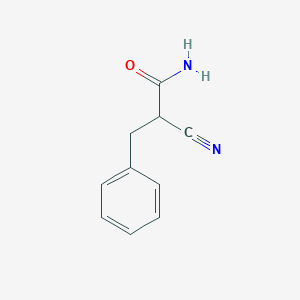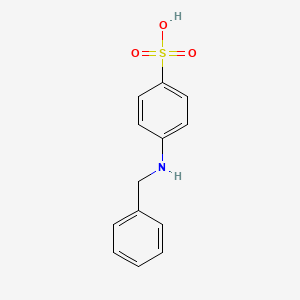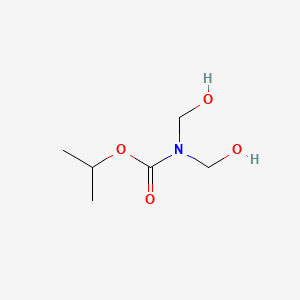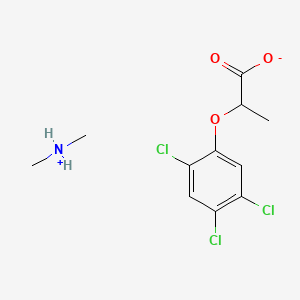
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate is a chemical compound with the molecular formula C11H14Cl3NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of 2-(2,4,5-trichlorophenoxy)propionic acid and is combined with dimethylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4,5-Trichlorophenoxy)propionic acid: The parent compound from which dimethylammonium 2-(2,4,5-trichlorophenoxy)propionate is derived.
Silvex: A related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of 2-(2,4,5-trichlorophenoxy)propionic acid and dimethylamine. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
55617-85-1 |
|---|---|
Fórmula molecular |
C11H14Cl3NO3 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
dimethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C2H7N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-2/h2-4H,1H3,(H,13,14);3H,1-2H3 |
Clave InChI |
IOLPQKZYGWAYQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C[NH2+]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)


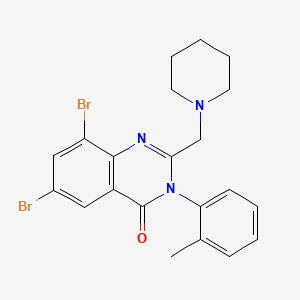
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
